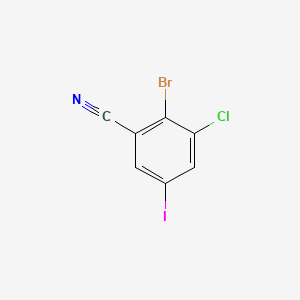
N6-AcryloylIbrutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-AcryloylIbrutinib: is a derivative of Ibrutinib, a small molecule drug known for its potent inhibition of Bruton’s tyrosine kinase (BTK). This compound is designed to enhance the therapeutic properties of Ibrutinib by introducing an acryloyl group at the N6 position. The modification aims to improve the compound’s pharmacokinetic properties and its ability to target specific molecular pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6-AcryloylIbrutinib involves multiple steps, starting from commercially available Ibrutinib. The key step is the introduction of the acryloyl group at the N6 position. This is typically achieved through a nucleophilic substitution reaction where the N6 position of Ibrutinib is activated, followed by the addition of acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of this compound is typically achieved through column chromatography, followed by recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N6-AcryloylIbrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dichloromethane, triethylamine.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the acryloyl group.
Aplicaciones Científicas De Investigación
N6-AcryloylIbrutinib has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of novel BTK inhibitors with enhanced properties.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving BTK.
Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and other conditions where BTK plays a critical role.
Industry: Utilized in the development of targeted therapies and as a tool compound in drug discovery programs.
Mecanismo De Acción
N6-AcryloylIbrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of BTK. This covalent bond formation leads to sustained inhibition of BTK enzymatic activity, thereby blocking the B-cell receptor pathway. The inhibition of this pathway results in the suppression of B-cell proliferation and survival, making it effective in treating B-cell cancers and other related diseases .
Comparación Con Compuestos Similares
Ibrutinib: The parent compound, known for its BTK inhibition.
Acalabrutinib: Another BTK inhibitor with a different molecular structure.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects.
Uniqueness of N6-AcryloylIbrutinib: this compound stands out due to the introduction of the acryloyl group, which enhances its pharmacokinetic properties and potentially improves its efficacy and safety profile compared to other BTK inhibitors. This modification allows for better targeting of specific molecular pathways, making it a promising candidate for further development in therapeutic applications.
Propiedades
Fórmula molecular |
C28H26N6O3 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m1/s1 |
Clave InChI |
MEPHIAOJXIXZOG-HXUWFJFHSA-N |
SMILES isomérico |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canónico |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



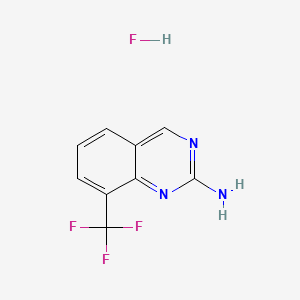
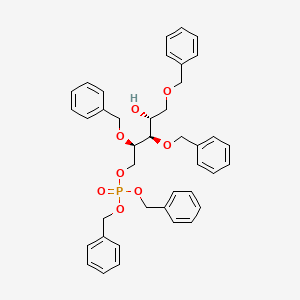
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
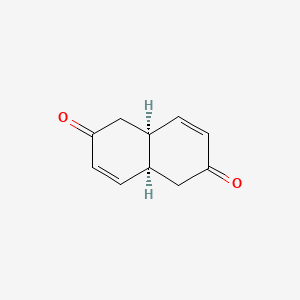

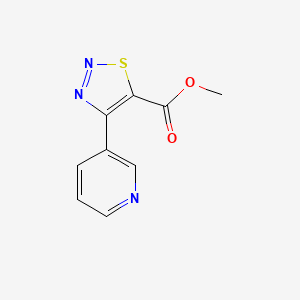
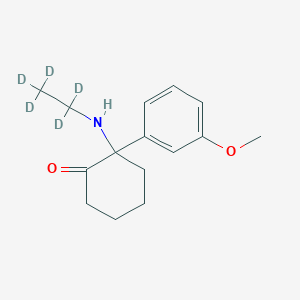
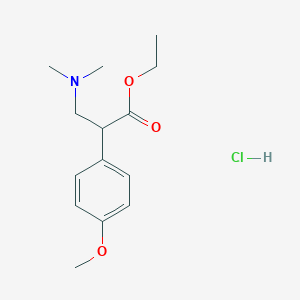
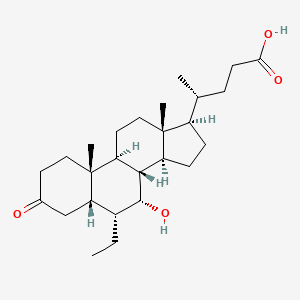
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)
![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
